molecular formula C18H15FN4O3S2 B2707630 N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide CAS No. 392297-61-9

N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

Cat. No.: B2707630
CAS No.: 392297-61-9
M. Wt: 418.46
InChI Key: OJBGHZQDWMZYLR-UHFFFAOYSA-N
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Description

N-[5-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide is a thiadiazole-based derivative characterized by a 1,3,4-thiadiazole core substituted with a sulfanyl-linked carbamoyl group (4-fluorophenyl) and a 2-methoxybenzamide moiety. Thiadiazoles are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The fluorophenyl and methoxy groups in this compound likely enhance its lipophilicity and electronic properties, influencing its bioavailability and target binding .

Properties

IUPAC Name

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3S2/c1-26-14-5-3-2-4-13(14)16(25)21-17-22-23-18(28-17)27-10-15(24)20-12-8-6-11(19)7-9-12/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBGHZQDWMZYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with ethyl chloroacetate to form an intermediate, which is then reacted with thiourea to yield the thiadiazole ring. The final step involves the coupling of the thiadiazole derivative with 2-methoxybenzoyl chloride under basic conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide exhibit significant anticancer properties. For instance:

  • In vitro Studies : Demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction through the activation of caspase pathways and inhibition of cell cycle progression.

Enzyme Inhibition

The compound may inhibit specific enzymes involved in cellular signaling pathways. Similar structures have shown modulation of protein kinase activities, which are crucial for cell proliferation and survival.

Antimicrobial Properties

The thiadiazole moiety is associated with antimicrobial activity. Preliminary data suggest that the compound might inhibit fungal growth by disrupting ergosterol synthesis in fungal cell membranes, making it a potential candidate for antifungal therapies.

Interaction with Biological Macromolecules

This compound can be utilized in studies to understand its interaction with proteins and nucleic acids. This research is vital for elucidating its mechanisms of action and potential therapeutic applications.

Case Studies

  • Triazole Derivatives : A study published in the Journal of Medicinal Chemistry highlighted triazole derivatives that exhibited potent anticancer activity through apoptosis induction in specific cancer models.
  • Fluorinated Compounds : Research focusing on fluorinated compounds demonstrated enhanced efficacy and selectivity against cancer cells compared to non-fluorinated analogs.

Material Science Applications

The unique properties of this compound make it a candidate for developing new materials with specific functionalities. Its chemical structure may impart unique electrical or optical properties suitable for advanced material applications.

Summary of Findings

This compound demonstrates considerable promise across various fields of research:

  • Medicinal Chemistry : Potential as an anticancer agent and enzyme inhibitor.
  • Biological Studies : Valuable for understanding interactions with biological macromolecules.
  • Material Science : Suitable for developing advanced materials.

This compound exemplifies the intersection of chemistry and biology, highlighting the importance of interdisciplinary research in discovering new therapeutic agents and materials.

Summary of Biological Activities

Activity TypeDescription
AnticancerInduces apoptosis; inhibits cell proliferation
AntimicrobialDisrupts ergosterol synthesis in fungi
Enzyme InhibitionModulates protein kinase activities

Structural Comparison with Similar Compounds

Compound NameKey Features
4-Chloro-benzamideKnown for its use as a plant growth regulator
1,3-Thiazole derivativesExhibits various biological activities

Mechanism of Action

The mechanism of action of N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiadiazole and Triazole Cores

  • N-{[5-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methoxybenzamide (MW: 505.56 g/mol): This analogue replaces the thiadiazole ring with a 1,2,4-triazole, introducing a 3-methylphenyl group.
  • 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one: Features a thiazolidinone ring fused to the thiadiazole. The thiazolidinone moiety introduces conformational rigidity, which may enhance binding to enzymes like cyclooxygenase or kinases. The absence of the sulfanyl-carbamoyl linker in this compound reduces its structural similarity to the target molecule .
Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound 1,3,4-Thiadiazole 4-Fluorophenyl carbamoyl, 2-methoxybenzamide ~443.46 (estimated)
Triazole Analogue 1,2,4-Triazole 3-Methylphenyl, 2-methoxybenzamide 505.56
Thiazolidinone Derivative Thiadiazole-Thiazolidinone 4-Fluorophenyl, 4-methoxyphenyl ~390.42 (estimated)

Substituent-Based Comparisons

  • Sulfanyl-Carbamoyl Linkers: The sulfanyl group in the target compound connects the thiadiazole core to the 4-fluorophenylcarbamoyl moiety, a feature shared with N-{5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl}-4-(dimethylsulfamoyl)benzamide ().
  • Methoxybenzamide Derivatives :
    The 2-methoxybenzamide group is also present in methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (). However, the ester group in this compound may render it more susceptible to hydrolysis than the stable amide bond in the target molecule .

Biological Activity

N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide is a compound that incorporates a thiadiazole moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines a thiadiazole ring with a methoxybenzamide group and a fluorophenyl substituent. Its molecular formula is C15H14FN3O2SC_{15}H_{14}FN_3O_2S, with a molecular weight of approximately 299.35 g/mol.

Mechanisms of Biological Activity

  • Adenosine Receptor Antagonism : Thiadiazole derivatives have shown significant interactions with adenosine receptors. For instance, compounds similar to the one have demonstrated potent antagonistic effects on adenosine A(1) and A(3) receptors, with some derivatives exhibiting K(i) values in the nanomolar range . This suggests that this compound may also exhibit similar receptor affinity.
  • Anticancer Activity : Research indicates that thiadiazole derivatives possess cytotoxic properties against various cancer cell lines. For example, compounds containing the 1,3,4-thiadiazole moiety have been associated with selective anticancer activity against specific leukemia cell lines . The mechanism often involves inducing apoptosis and inhibiting cell proliferation through interactions with critical proteins involved in cell cycle regulation.
  • Antimicrobial Properties : Thiadiazole derivatives have shown promising antimicrobial activity comparable to standard antibiotics. Studies on related compounds indicate effective inhibition against both bacterial and fungal strains . The presence of the thiadiazole ring is crucial for this biological activity.

Case Study 1: Anticancer Activity

A study evaluated a series of thiadiazole derivatives for their anticancer properties against K562 (human myelogenous leukemia) cells. One derivative exhibited an IC50 value of 7.4 µM against the Abl protein kinase, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, various thiadiazole derivatives were tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds showed comparable efficacy to ciprofloxacin and griseofulvin, suggesting their potential as new antimicrobial agents .

Data Tables

Activity Type Compound IC50/K(i) Value Target
Adenosine AntagonistN-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamideK(i) = 7 nMAdenosine A(1) Receptor
AnticancerThiadiazole DerivativeIC50 = 7.4 µMAbl Protein Kinase
AntimicrobialThiadiazole Derivatives-Various Bacterial Strains

Q & A

Q. What are the key structural features of N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide that influence its biological activity?

The compound’s bioactivity is influenced by:

  • 1,3,4-Thiadiazole core : Provides electron-deficient aromaticity, enhancing interactions with biological targets .
  • Sulfanyl linker : Facilitates redox-mediated interactions and improves solubility .
  • 4-Fluorophenylcarbamoyl group : Introduces hydrophobic and electron-withdrawing effects, critical for target binding .
  • 2-Methoxybenzamide moiety : Enhances metabolic stability and modulates steric effects .
    These features are common in antimicrobial and antitumor agents, as seen in structurally analogous thiadiazole derivatives .

Q. What is a common synthetic route for preparing this compound in laboratory settings?

A typical multi-step synthesis involves:

Esterification : Convert 4-fluorobenzoic acid to its methyl ester using sulfuric acid in methanol .

Hydrazide formation : React the ester with hydrazine to yield 4-fluorophenylhydrazide .

Thiadiazole cyclization : Treat the hydrazide with cyanogen bromide or carbon disulfide under reflux to form the 1,3,4-thiadiazole ring .

Coupling reaction : Introduce the 2-methoxybenzamide group via nucleophilic acyl substitution using 2-methoxybenzoyl chloride in dry THF with NaH as a base .
Yield optimization requires strict anhydrous conditions and inert atmospheres .

Q. What biological activities have been reported for this compound and related 1,3,4-thiadiazole derivatives?

  • Antimicrobial activity : Effective against Gram-positive bacteria (e.g., S. aureus) and Candida albicans due to sulfanyl and thiadiazole moieties disrupting microbial membranes .
  • Antitumor potential : Thiadiazole derivatives inhibit kinases and induce apoptosis in cancer cell lines .
  • Anti-inflammatory properties : Demonstrated in analogues with similar substitution patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of the sulfanyl coupling step during synthesis?

Key optimizations include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity .
  • Base strength : Replace NaH with stronger bases like LDA for deprotonation efficiency .
  • Catalysis : Introduce Pd(0) catalysts for Suzuki-type couplings in aryl-sulfur bond formation .
  • Temperature control : Maintain 0–5°C during coupling to minimize side reactions .
    Reaction monitoring via TLC or HPLC is critical to isolate intermediates .

Q. What analytical contradictions exist in reported bioactivity data, and how can they be resolved?

Discrepancies arise from:

  • Strain-specific activity : Variations in microbial strains (e.g., E. coli vs. P. aeruginosa) lead to inconsistent MIC values .
  • Assay conditions : Differences in pH, nutrient media, or incubation times affect results .
    Resolution : Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) for cross-study comparability .

Q. What crystallographic strategies are recommended for determining the three-dimensional structure of this compound?

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K for high-resolution datasets .
  • Structure refinement : Employ SHELXL-2018 for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms .
  • Validation : Verify geometric parameters (e.g., bond lengths ±0.004 Å) against similar thiadiazole structures in the Cambridge Structural Database .

Q. How can computational methods like pharmacophore modeling elucidate interaction mechanisms with biological targets?

  • Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors at the thiadiazole N3 position) using Schrödinger’s Phase .
  • Molecular docking : Simulate binding to S. aureus dihydrofolate reductase (PDB: 3SRW) to predict binding affinities .
  • MD simulations : Analyze stability of ligand-enzyme complexes in Desmond (100 ns trajectories) to validate dynamic interactions .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for derivatives of this compound?

  • Substituent variation : Modify the methoxy group to ethoxy or hydroxyl to assess steric and electronic effects .
  • Bioisosteric replacement : Replace the fluorophenyl group with chlorophenyl or trifluoromethylpyridyl to enhance target selectivity .
  • Activity cliffs : Compare IC50 values against kinase panels to identify critical functional groups .

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